5-(1H-Imidazol-1-yl)picolinic acid
Overview
Description
5-(1H-Imidazol-1-yl)picolinic acid, also known as 5-(1H-imidazol-1-yl)pyridine-2-carboxylic acid, is a chemical compound with the molecular formula C9H7N3O2 . It is used for research and development purposes .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs . The synthesis of imidazole-containing compounds has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of this compound consists of a picolinic acid group attached to an imidazole group. The molecular weight of this compound is 189.17.Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical reactions . They are key components to functional molecules that are used in a variety of everyday applications .Scientific Research Applications
Antibacterial and Antimycobacterial Properties
5-(1H-Imidazol-1-yl)picolinic acid, also known as imidazole-5-carboxylic acid, exhibits promising antibacterial and antimycobacterial activities. Researchers have investigated its potential as a therapeutic agent against various bacterial strains, including Mycobacterium tuberculosis. By disrupting bacterial cell walls or interfering with essential metabolic pathways, this compound could contribute to combating infectious diseases .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases, from autoimmune disorders to chronic conditions. Studies suggest that this compound may modulate inflammatory responses by targeting specific pathways. Its anti-inflammatory properties make it an intriguing candidate for drug development .
Antitumor Activity
Researchers have explored the potential of this compound in cancer therapy. By inhibiting tumor cell growth or promoting apoptosis (programmed cell death), this compound could be valuable in the fight against cancer. Further investigations are ongoing to understand its precise mechanisms and optimize its efficacy .
Antidiabetic Properties
Imidazole-5-carboxylic acid has been investigated for its effects on glucose metabolism and insulin sensitivity. It may influence insulin signaling pathways, making it relevant for diabetes management. However, more research is needed to validate its clinical utility .
Antioxidant Activity
As an antioxidant, this compound scavenges free radicals and protects cells from oxidative damage. Antioxidants play a vital role in maintaining overall health and preventing age-related diseases. Imidazole-5-carboxylic acid’s antioxidant potential warrants further exploration .
Anti-Allergic Effects
Imidazole derivatives, including this compound, have shown promise in mitigating allergic reactions. By modulating immune responses and histamine release, they could provide relief for allergy sufferers .
Ulcerogenic Activity
Interestingly, some imidazole-containing compounds exhibit ulcerogenic properties. While this may seem counterintuitive, understanding their effects on gastric mucosa and ulcer formation is essential for drug safety and optimization .
Other Potential Applications
Beyond the mentioned fields, researchers continue to explore novel applications for imidazole-5-carboxylic acid. These include antiviral activity, antipyretic effects, and potential use in treating protozoal infections .
Mechanism of Action
Target of Action
5-(1H-Imidazol-1-yl)picolinic acid is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a wide range of biological targets .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
5-imidazol-1-ylpyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-2-1-7(5-11-8)12-4-3-10-6-12/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIGWROPNLDQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245904 | |
Record name | 5-(1H-Imidazol-1-yl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1301214-63-0 | |
Record name | 5-(1H-Imidazol-1-yl)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1301214-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1H-Imidazol-1-yl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1H-imidazol-1-yl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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